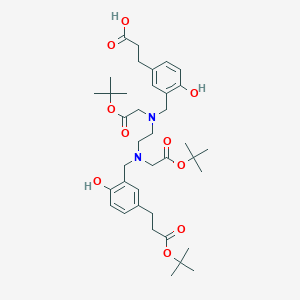

HBED-CC-tris(tert-butyl ester)

Description

BenchChem offers high-quality HBED-CC-tris(tert-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HBED-CC-tris(tert-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56N2O10/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCXFMOZWADTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to HBED-CC-tris(tert-butyl ester): Structure, Mechanism, and Application in Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid-tris(tert-butyl ester), commonly known as HBED-CC-tris(tert-butyl ester). It is a critical precursor in the synthesis of advanced radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. This document details its chemical structure, mechanism of action as a bifunctional chelator, synthesis protocols, and its application in the development of targeted radiotracers.

Core Concepts: Structure and Physicochemical Properties

HBED-CC-tris(tert-butyl ester) is a monovalent and protected derivative of the hexadentate chelator HBED-CC. The presence of three tert-butyl ester groups serves to protect the carboxylic acid functionalities, allowing for selective conjugation to targeting vectors before the final deprotection and radiolabeling steps.[1][2][3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-[3-({--INVALID-LINK---3-oxopropyl]-2-hydroxyphenyl}methyl)amino}ethyl">2-(tert-butoxy)-2-oxoethylamino}methyl)-4-hydroxyphenyl]propanoic acid | [4] |

| CAS Number | 2097123-80-1 | [1] |

| Molecular Formula | C38H56N2O10 | [1][5] |

| Molecular Weight | 700.86 g/mol | [1][5][6] |

| Appearance | Solid powder | [4] |

Mechanism of Action: A Bifunctional Chelator Precursor

The primary function of HBED-CC-tris(tert-butyl ester) is to serve as a precursor to the powerful hexadentate chelator, HBED-CC. The chelation mechanism involves the coordination of a metallic radionuclide, most notably Gallium-68 (⁶⁸Ga), by the deprotected HBED-CC molecule.[3] The process can be visualized as a two-stage mechanism.

First, the single free carboxylic acid on the HBED-CC-tris(tert-butyl ester) molecule is utilized for covalent conjugation to a targeting biomolecule, such as a peptide or antibody, that has a high affinity for a specific biological target, like a tumor-associated antigen.[2]

Figure 1. Conjugation of HBED-CC-tris(tert-butyl ester) to a targeting biomolecule.

Following conjugation, the tert-butyl protecting groups are removed, typically under acidic conditions, to expose the carboxylic acid and phenolic hydroxyl groups. This deprotected conjugate is then ready for chelation of the radiometal. The six donor atoms (two nitrogens, two phenolic oxygens, and two carboxylate oxygens) of the HBED-CC moiety form a highly stable octahedral complex with ⁶⁸Ga³⁺.[2] This rapid and efficient radiolabeling can often be performed at ambient temperatures.[3]

References

HBED-CC-tris(tert-butyl ester): A Comprehensive Technical Guide

CAS Number: 2097123-80-1

This technical guide provides an in-depth overview of HBED-CC-tris(tert-butyl ester), a key bifunctional chelator in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. Aimed at researchers, scientists, and drug development professionals, this document details the synthesis, properties, and applications of this compound, with a focus on its use in targeting the Prostate-Specific Membrane Antigen (PSMA) for the imaging of prostate cancer.

Core Properties and Applications

HBED-CC-tris(tert-butyl ester) is a derivative of the acyclic chelator N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC). The tris(tert-butyl ester) modification serves as a protecting group strategy, allowing for the selective conjugation of the chelator to a targeting moiety before the final deprotection and radiolabeling steps.[1][2]

Its primary application lies in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. When conjugated to a PSMA-targeting ligand and subsequently labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), it forms a highly effective tracer for the detection of prostate cancer cells, which overexpress PSMA.[3][4] The HBED-CC chelator exhibits rapid and efficient labeling with ⁶⁸Ga at ambient temperatures, a significant advantage for working with short-lived isotopes.[5]

Quantitative Data

The following table summarizes key quantitative data related to HBED-CC-tris(tert-butyl ester) and its applications in radiolabeling.

| Parameter | Value | Notes |

| Molecular Formula | C₃₈H₅₆N₂O₁₀ | |

| Molecular Weight | 700.86 g/mol | |

| Purity | >98% | Commercially available products typically offer high purity.[3] |

| ⁶⁸Ga Radiolabeling Efficiency | >99% | Can be achieved in under 2 minutes at room temperature.[5] |

| Radiochemical Purity of ⁶⁸Ga-PSMA-HBED-CC | >99% | Final product after synthesis and purification.[4] |

| Thermodynamic Stability Constant (LogK) for Ga-HBED | >39 | Indicates a very stable complex.[5] |

| Tumor Uptake of ⁶⁸Ga-HBED-CC-PSMA | 19.5 ± 1.8 %ID/g at 1h | In PSMA+ PC3 PIP tumor xenografts.[6] |

| Repeatability Coefficient (RC) in Bone Lesions | ±32.5% SUVmax | For ⁶⁸Ga-PSMA-HBED-CC PET/CT.[7] |

| Repeatability Coefficient (RC) in Nodal Lesions | ±37.9% SUVmax | For ⁶⁸Ga-PSMA-HBED-CC PET/CT.[7] |

Experimental Protocols

Synthesis of HBED-CC-tris(tert-butyl ester)

The following is a generalized protocol based on the convenient synthesis method described by Makarem et al. (2018). This multi-step synthesis involves the preparation of key intermediates followed by their coupling and final modification.[2]

Materials:

-

Starting materials and reagents as outlined in the synthetic scheme.

-

Appropriate solvents (e.g., methanol, dichloromethane, ethyl acetate).

-

Sodium bicarbonate solution.

-

Sodium sulfate.

-

Hydrochloric acid.

-

Flash column chromatography setup.

Procedure:

-

Synthesis of Intermediate Aldehyde: The synthesis begins with the ortho-formylation of a suitably protected 4-hydroxyhydrocinnamic acid ester to yield an aldehyde intermediate.

-

Reductive Amination: The aldehyde intermediate undergoes reductive amination with a protected ethylenediamine (B42938) derivative. This step is crucial for building the backbone of the chelator.

-

Deprotection: The protecting groups on the amine are removed to allow for the subsequent reaction.

-

Second Reductive Amination: The resulting amine is then reacted with a second, different aldehyde intermediate in another reductive amination step to form the asymmetric core structure.

-

Alkylation and Hydrolysis: The final steps involve alkylation to introduce the acetic acid arms (as tert-butyl esters) followed by a controlled hydrolysis to yield the final HBED-CC-tris(tert-butyl ester) product.

-

Purification: The crude product is purified by flash column chromatography to obtain the final compound as a colorless solid.

⁶⁸Ga Radiolabeling of a PSMA-Targeting Peptide Conjugated with HBED-CC

This protocol describes the general procedure for labeling a PSMA-targeting peptide, previously conjugated with HBED-CC (after deprotection of the tert-butyl esters), with Gallium-68.

Materials:

-

HBED-CC-conjugated PSMA peptide.

-

⁶⁸Ge/⁶⁸Ga generator.

-

0.1 M HCl for elution.

-

Sodium acetate (B1210297) buffer (pH 4.0-4.5).

-

Sterile reaction vial.

-

Heating block (optional, as labeling is efficient at room temperature).

-

Quality control system (e.g., radio-HPLC or ITLC).

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

-

pH Adjustment: Add the ⁶⁸GaCl₃ eluate to a sterile reaction vial containing the HBED-CC-conjugated peptide dissolved in a suitable buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.

-

Incubation: Gently mix the solution and incubate at room temperature for 5-10 minutes. While heating is not typically necessary for HBED-CC, it can be performed to ensure complete complexation.

-

Quality Control: After the incubation period, perform quality control using radio-HPLC or ITLC to determine the radiochemical purity of the final ⁶⁸Ga-labeled product.

-

Purification (if necessary): If significant unbound ⁶⁸Ga is present, the product can be purified using a C18 cartridge.

Visualizations

Signaling Pathway

Caption: PSMA-mediated activation of the PI3K/Akt/mTOR signaling pathway in prostate cancer.

Experimental Workflow: Synthesis

Caption: A simplified workflow for the chemical synthesis of HBED-CC-tris(tert-butyl ester).

Experimental Workflow: Radiolabeling

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Test-Retest Measurement of 68Ga-PSMA-HBED-CC in Tumor and Normal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

HBED-CC-tris(tert-butyl ester): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HBED-CC-tris(tert-butyl ester), a key bifunctional chelator in the development of radiopharmaceuticals for tumor imaging. This document covers its molecular characteristics, synthesis, and application in positron emission tomography (PET), particularly for prostate cancer diagnostics.

Core Molecular Data

HBED-CC-tris(tert-butyl ester) is a monovalent derivative of N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC). The strategic placement of three tert-butyl ester groups makes it a valuable precursor for the synthesis of asymmetric HBED-CC-based radiopharmaceuticals.[1][2][3]

| Property | Value |

| Molecular Weight | 700.86 g/mol |

| Molecular Formula | C38H56N2O10 |

| CAS Number | 2097123-80-1 |

Synthesis and Experimental Protocols

The synthesis of HBED-CC-tris(tert-butyl ester) has been reported through various methods, including both solid-phase and solution-phase chemistry.[2][4] Below is a summarized experimental protocol based on a convenient synthesis method.[4][5]

Synthesis of HBED-CC-tris(tert-butyl ester)[4][5]

This multi-step synthesis involves the preparation of key aldehyde and amine intermediates followed by reductive amination and subsequent alkylation and hydrolysis.

Step 1: Intermediate Aldehyde Synthesis

-

Start with the esterification of 4-hydroxyhydrocinnamic acid.

-

Introduce an aldehyde group via ortho-formylation to yield the aldehyde intermediate.

Step 2: Intermediate Amine Synthesis

-

Transform the aldehyde from Step 1 into an amine through reductive amination in 2,2,2-trifluoroethanol.

-

Remove the Boc protecting group to yield the amine salt.

Step 3: Final Product Synthesis

-

Perform a reductive amination of a second aldehyde intermediate with the amine salt from Step 2.

-

Alkylate the resulting compound.

-

Hydrolyze the product to yield HBED-CC-tris(tert-butyl ester). The crude product can be purified by flash column chromatography.

Below is a DOT script representing the logical workflow of the synthesis.

Application in Radiolabeling for Tumor Imaging

HBED-CC-tris(tert-butyl ester) is primarily used as a bifunctional chelator for radiolabeling with gallium-68 (B1239309) (⁶⁸Ga).[2][3] The resulting ⁶⁸Ga-complex is highly stable and can be formed rapidly at ambient temperature.[2][6] This chelator is often conjugated to a targeting moiety, such as a prostate-specific membrane antigen (PSMA) inhibitor, for PET imaging of prostate cancer.[3][7][8]

Radiolabeling Protocol with Gallium-68

The following is a general protocol for the ⁶⁸Ga-labeling of a PSMA-HBED-CC conjugate.

-

The HBED-CC-tris(tert-butyl ester) is first conjugated to a PSMA-targeting ligand.

-

The tert-butyl protecting groups are then removed to expose the chelating arms.

-

The resulting conjugate is incubated with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator at room temperature.

-

The reaction is typically complete within minutes, yielding the ⁶⁸Ga-PSMA-HBED-CC radiotracer with high radiochemical purity.[6][8]

Mechanism of Action in Tumor Imaging

Once administered, the ⁶⁸Ga-PSMA-HBED-CC radiotracer circulates in the bloodstream and targets cells expressing PSMA, which is significantly overexpressed on the surface of most prostate cancer cells.[9][10] The binding of the radiotracer to PSMA allows for the visualization of tumor lesions, including metastases, using PET imaging.[11]

The following DOT script illustrates the tumor targeting mechanism.

Biodistribution of ⁶⁸Ga-PSMA-HBED-CC

Studies have characterized the biodistribution of ⁶⁸Ga-PSMA-HBED-CC in patients with prostate cancer, providing data on the tracer's uptake in various organs and tumor lesions.[12]

| Organ/Tissue | Median SUVmax | Interquartile Range (SUVmax) |

| Kidneys | 49.6 | 40.7 - 57.6 |

| Submandibular Glands | 17.3 | 13.7 - 21.2 |

| Parotid Glands | 16.1 | 12.2 - 19.8 |

| Duodenum | 13.8 | 10.5 - 17.2 |

| Primary Prostate Tumor | >3.2 (cut-off) | - |

SUVmax: Maximum Standardized Uptake Value. Data adapted from a study on 101 patients.[12]

The high uptake in the kidneys indicates the primary route of excretion. The tracer also shows physiological uptake in the salivary glands and duodenum.[12] Importantly, the uptake in primary prostate tumors and metastatic lesions is significantly higher than in surrounding healthy tissue, enabling high-contrast imaging.[11][12]

References

- 1. HBED-CC-tris(tert-butyl ester) - Immunomart [immunomart.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Diagnostic performance of 68Ga-PSMA-11 (HBED-CC) PET/CT in patients with recurrent prostate cancer: evaluation in 1007 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. urotoday.com [urotoday.com]

- 12. Biodistribution of [(68)Ga]PSMA-HBED-CC in Patients with Prostate Cancer: Characterization of Uptake in Normal Organs and Tumour Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Tert-Butyl Esters in HBED-CC-Based Radiopharmaceuticals: An In-depth Technical Guide

Introduction

N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid, commonly known as HBED-CC, has emerged as a highly effective acyclic chelator for trivalent radiometals, most notably Gallium-68 (⁶⁸Ga). Its application in the development of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) in prostate cancer, has garnered significant attention in the scientific community.[1][2] This technical guide delves into the critical role of tert-butyl esters in the synthesis and application of HBED-CC-based compounds, providing detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and drug development professionals.

At the heart of HBED-CC's utility is its ability to form stable complexes with radiometals at ambient temperatures, a significant advantage over other chelators like DOTA that often require heating.[2] The strategic use of tert-butyl esters as protecting groups for the carboxylic acid moieties of HBED-CC is a cornerstone of its synthetic chemistry. This protection allows for the selective modification of the HBED-CC molecule, enabling the attachment of targeting vectors, such as PSMA inhibitors, to a specific carboxyl group that is not involved in the chelation of the radiometal.[3][4] The subsequent deprotection of the tert-butyl esters is a crucial step to regenerate the free carboxylic acids, which are essential for the hexadentate coordination of the metallic radionuclide.[5]

The Role of Tert-Butyl Esters in Synthesis

The synthesis of asymmetrically functionalized HBED-CC derivatives for radiopharmaceutical development heavily relies on the use of the tris(tert-butyl ester) derivative of HBED-CC. This precursor, HBED-CC-tris(tert-butyl ester), serves as a monovalent variant where three of the four carboxylic acid groups are protected.[3][6] This strategic protection leaves one carboxylic acid group available for conjugation with a targeting molecule, such as a peptide or a small molecule inhibitor.

The tert-butyl groups are ideal protecting groups due to their stability under various reaction conditions used for conjugation and their facile removal under acidic conditions to yield the final chelating agent ready for radiolabeling.[5] This approach ensures that the chelating cavity of HBED-CC remains intact and available for efficient complexation with the radiometal.

Experimental Protocols

Synthesis of HBED-CC-tris(tert-butyl ester)

A convenient and cost-effective synthesis of HBED-CC-tris(tert-butyl ester) has been reported, providing a crucial precursor for the development of non-symmetric HBED-CC-based radiopharmaceuticals.[3] The following is a detailed protocol based on published methods.[3][5]

Materials:

-

4-Hydroxyhydrocinnamic acid

-

tert-Butyl 2-bromoacetate

-

N-(2-aminoethyl)-2-hydroxy-5-(methoxycarbonylethyl)benzylamine

-

Anhydrous sodium carbonate

-

Anhydrous acetonitrile (B52724)

-

Sodium bicarbonate solution (0.5 M)

-

Sodium sulfate

-

Other necessary reagents and solvents

Procedure:

-

Esterification and Formylation: The synthesis begins with the esterification of the carboxylic acid group of 4-hydroxyhydrocinnamic acid, followed by ortho-formylation to introduce an aldehyde group.[5]

-

Reductive Amination: The resulting aldehyde undergoes reductive amination with an appropriate amine in 2,2,2-trifluoroethanol, which helps to maintain the optimal pH for the reduction of the imine intermediate.[5]

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed to yield the corresponding salt.[5]

-

Second Reductive Amination: This salt is then used for a second reductive amination to introduce the ethylenediamine (B42938) bridge.[5]

-

Alkylation and Hydrolysis: The final step involves the alkylation of the secondary amines with tert-butyl 2-bromoacetate, followed by hydrolysis to yield the final product, HBED-CC-tris(tert-butyl ester).[3][5]

Detailed Alkylation Step:

-

Suspend N-(2-aminoethyl)-2-hydroxy-5-(methoxycarbonylethyl)benzylamine (1.10 g, 2.26 mmol) and anhydrous sodium carbonate (0.96 g, 9.06 mmol) in anhydrous acetonitrile (25 mL).

-

Add tert-butyl 2-bromoacetate (0.93 g, 4.76 mmol) to the mixture.

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete, dilute the mixture with dichloromethane and wash with sodium bicarbonate solution.

-

Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.

Radiolabeling of PSMA-HBED-CC with ⁶⁸Ga

The following protocol outlines the manual and automated procedures for the radiolabeling of a PSMA-targeting ligand conjugated to HBED-CC with ⁶⁸Ga.[1][7][8]

Materials:

-

Glu-urea-Lys(Ahx)-HBED-CC (PSMA-HBED-CC) ligand

-

⁶⁸Ge/⁶⁸Ga generator

-

0.25 M Sodium acetate (B1210297) solution

-

0.05 M HCl

-

C-18 Sep-Pak cartridge

-

0.9% Saline

-

Sterile 0.22 micron filter

Manual Labeling Procedure:

-

Dissolve the PSMA-HBED-CC ligand in 1 mL of 0.25 M sodium acetate solution.

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 4 mL of 0.05 M HCl to obtain the ⁶⁸Ga eluate.

-

Mix the ligand solution with the ⁶⁸Ga eluate in a preheated reactor at 105°C. The pH of the reaction mixture should be between 4 and 4.5.

-

Heat the reaction mixture for 5 minutes.

-

Purify the product using a pre-conditioned C-18 Sep-Pak cartridge.

-

Elute the final product through a 0.22 micron sterile filter with 1 mL of 70% ethanol followed by 5 mL of 0.9% saline.

Automated Synthesis Procedure:

Automated synthesis modules provide a robust and reproducible method for the production of [⁶⁸Ga]Ga-PSMA-HBED-CC. The general workflow involves the following steps:[8][9]

-

Conditioning of the purification cartridge.

-

Elution of the ⁶⁸Ge/⁶⁸Ga generator.

-

Purification of the generator eluate.

-

Radiosynthesis by mixing the purified ⁶⁸Ga with the PSMA-HBED-CC precursor in a buffered solution at an optimized temperature (e.g., 97-100°C) for a specific duration (e.g., 8-10 minutes).[8][9]

-

Purification of the final product.

-

Sterile filtration of the final product.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and performance of HBED-CC-based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and Purity of [⁶⁸Ga]Ga-PSMA-HBED-CC

| Parameter | Value | Reference |

| Radiochemical Yield | >90% | [1] |

| Radiochemical Purity | >98% | [7] |

| Specific Activity | 326 ± 20 MBq/nmol | [7] |

| Labeling Time | 5 minutes | [1] |

| Labeling Temperature | 105°C (manual), 97-110°C (automated) | [1][7][9] |

Table 2: Binding Affinity of [natGa]Ga-PSMA-HBED-CC

| Cell Line | IC₅₀ (nM) | Labeling Temperature | Reference |

| LNCaP | Not specified | Ambient Temperature | [2] |

| LNCaP | Not specified | 95°C | [2] |

Note: While the reference indicates that the IC₅₀ values were determined, the specific numerical values were not provided in the abstract.

Visualizations

Synthesis Workflow of HBED-CC-tris(tert-butyl ester)

Caption: Synthetic pathway for HBED-CC-tris(tert-butyl ester).

Radiopharmaceutical Production Workflow for [⁶⁸Ga]Ga-PSMA-HBED-CC

Caption: Workflow for [⁶⁸Ga]Ga-PSMA-HBED-CC production.

Conclusion

The use of tert-butyl esters as protecting groups is a fundamental and enabling strategy in the synthesis of HBED-CC-based radiopharmaceuticals. This approach allows for the precise chemical modification of the HBED-CC chelator, facilitating the attachment of targeting moieties for specific diagnostic and therapeutic applications. The detailed protocols and data presented in this guide provide a valuable resource for researchers and developers in the field of nuclear medicine, underscoring the importance of this chemical strategy in advancing molecular imaging and therapy. The continued development of robust synthetic and radiolabeling methods will be crucial for the widespread clinical translation of these promising agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HBED-CC-tris(tert-butyl ester) Bifunctional Chelator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator HBED-CC-tris(tert-butyl ester), a key component in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. This document details its chemical properties, synthesis, and applications, with a focus on its use in conjugating to biomolecules and subsequent radiolabeling, primarily with Gallium-68.

Core Concepts

HBED-CC-tris(tert-butyl ester) is a derivative of the acyclic chelator N,N'-bis(2-hydroxy-5-(carboxyethyl)benzyl)ethylenediamine-N,N'-diacetic acid (HBED-CC).[1][2][3] The "tris(tert-butyl ester)" modification protects three of the four carboxylic acid groups, leaving one free for conjugation to a biomolecule of interest, such as a peptide or antibody.[4] This monoreactive nature allows for a controlled, site-specific conjugation, which is crucial for preserving the biological activity of the targeting molecule.[4]

The primary application of this chelator lies in its ability to form highly stable complexes with trivalent radiometals, most notably Gallium-68 (⁶⁸Ga).[4] The resulting radiolabeled bioconjugates are used in Positron Emission Tomography (PET) imaging to visualize and quantify the expression of specific cellular targets in vivo. A prominent example is its use in the development of ⁶⁸Ga-PSMA-11, a radiotracer for the diagnosis and staging of prostate cancer.[5]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₅₆N₂O₁₀ | [6] |

| Molecular Weight | 700.86 g/mol | [6] |

| Appearance | Colorless solid | [4] |

| Purity | >95% (typically) | Commercially available data |

| Solubility | Soluble in organic solvents like DMSO and DMF | General chemical knowledge |

Stability Constants of Gallium-HBED-CC Complexes

The stability of the metal-chelator complex is paramount for in vivo applications to prevent the release of the free radioisotope. HBED-CC forms exceptionally stable complexes with Gallium(III).

| Complex | Log K | Conditions | Reference |

| Ga³⁺-HBED | >39 | Not specified | [5] |

| Ga³⁺-HBED | 38.5 | Not specified | [7] |

Gallium-68 Radiolabeling Efficiency

The efficiency and conditions of radiolabeling are critical for the routine production of radiopharmaceuticals. HBED-CC and its conjugates can be radiolabeled with ⁶⁸Ga under mild conditions with high radiochemical yields.

| Precursor | Conditions | Radiochemical Yield (RCY) | Reference |

| Glu-urea-Lys(Ahx)-HBED-CC | Room temperature, < 2 minutes | 99% | [5] |

| c(RGDyK)-HBED-CC | Room temperature, 1.7 µM, < 1 minute | High | [5] |

| PSMA-HBED-CC | 95°C, 5 minutes | >98% | [8] |

| PSMA-HBED-CC | Optimized conditions, 10 minutes | >95% | [9] |

| HBED-CC-conjugated peptides | Room temperature, low concentration | High | [5] |

Experimental Protocols

Synthesis of HBED-CC-tris(tert-butyl ester)

A convenient, multi-step synthesis has been reported, starting from 4-hydroxyhydrocinnamic acid.[4] The key steps involve esterification, ortho-formylation, reductive amination, and subsequent alkylation and hydrolysis. For a detailed, step-by-step protocol, please refer to the supplementary information of the publication by Makarem et al. (2018).[4]

Another innovative method describes the synthesis on a solid phase using a microwave reactor, which can offer high purity and yield.[1]

Conjugation to Peptides and Antibodies

The free carboxylic acid group on HBED-CC-tris(tert-butyl ester) allows for its conjugation to primary amines on biomolecules, typically the N-terminus or the side chain of a lysine (B10760008) residue.

Protocol for Peptide Conjugation:

-

Activation of the Carboxylic Acid: The carboxylic acid of HBED-CC-tris(tert-butyl ester) is activated to form a reactive ester. A common method is the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Reaction with the Peptide: The activated chelator is then added to a solution of the peptide in a suitable buffer (e.g., bicarbonate buffer, pH 8.5) or an organic solvent if the peptide is protected. The reaction is typically carried out at room temperature for several hours or overnight.

-

Deprotection: Following conjugation, the tert-butyl protecting groups on the chelator and any protecting groups on the peptide are removed. This is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (B1312306) and water to prevent side reactions.

-

Purification: The resulting conjugate is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Antibody Conjugation (via activated ester):

For larger biomolecules like antibodies, a pre-activated form of HBED-CC, such as the tetrafluorophenyl (TFP) ester, is often used.[10]

-

Synthesis of HBED-CC-TFP ester: This involves the formation of the monoreactive TFP ester of HBED-CC, often using a temporary iron(III) complex to protect the chelation site during the esterification.[10]

-

Antibody Preparation: The antibody is prepared in a suitable buffer, typically at a pH of 8.0-9.0 to ensure the lysine residues are deprotonated and reactive.

-

Conjugation Reaction: The HBED-CC-TFP ester, dissolved in an organic solvent like DMSO, is added to the antibody solution. The reaction is incubated at room temperature or 4°C for a specified period.

-

Purification: The conjugated antibody is separated from the unreacted chelator and byproducts using size-exclusion chromatography or dialysis.

Gallium-68 Radiolabeling

The deprotected HBED-CC conjugate can be efficiently labeled with ⁶⁸Ga.

Manual Labeling Protocol:

-

⁶⁸Ga Elution: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using dilute hydrochloric acid.

-

Buffering: The acidic ⁶⁸Ga eluate is added to a buffered solution (e.g., sodium acetate (B1210297) or HEPES) to achieve a pH between 4.0 and 5.5.

-

Labeling Reaction: The HBED-CC conjugated biomolecule (typically 5-20 µg) is added to the buffered ⁶⁸Ga solution.

-

Incubation: The reaction mixture is incubated at room temperature or slightly elevated temperatures (e.g., 95°C) for a short period (typically 5-10 minutes).[8]

-

Quality Control: The radiochemical purity of the final product is assessed using methods like radio-TLC or radio-HPLC.

Visualizations

Caption: Workflow for the development of a ⁶⁸Ga-labeled radiopharmaceutical using HBED-CC-tris(tert-butyl ester).

Conclusion

HBED-CC-tris(tert-butyl ester) is a versatile and highly effective bifunctional chelator for the development of radiopharmaceuticals. Its monoreactive nature allows for controlled conjugation to a wide range of biomolecules, and its ability to rapidly and stably chelate Gallium-68 under mild conditions makes it an invaluable tool for PET imaging in both preclinical research and clinical applications. The robust and well-documented protocols for its synthesis, conjugation, and radiolabeling facilitate its adoption in the scientific community, paving the way for the development of novel targeted imaging agents and theranostics.

References

- 1. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrafluorophenolate of HBED-CC: a versatile conjugation agent for 68Ga-labeled small recombinant antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of a thiol-reactive HBED-type chelator for development of easy-to-produce Ga-radiopharmaceutical kits and imaging probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrafluorophenolate of HBED-CC: a versatile conjugation agent for 68Ga-labeled small recombinant antibodies | Semantic Scholar [semanticscholar.org]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

An In-Depth Technical Guide to HBED-CC-tris(tert-butyl ester) for Metal Chelation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of HBED-CC in Radiopharmaceuticals

In the landscape of nuclear medicine and molecular imaging, the development of targeted radiopharmaceuticals is paramount for the diagnosis and therapy of diseases like cancer. A critical component of these agents is a bifunctional chelator, which securely binds a radiometal while being covalently attached to a disease-targeting molecule, such as a peptide or antibody.

N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid, commonly known as HBED-CC, has emerged as a highly effective acyclic chelator, particularly for the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).[1] The resulting ⁶⁸Ga-HBED-CC complexes exhibit exceptionally high thermodynamic stability and can be formed rapidly under mild conditions, a significant advantage over other chelators like DOTA which often require heating.[1][2][3] One of the most successful applications is in [⁶⁸Ga]Ga-PSMA-HBED-CC (also known as PSMA-11), a revolutionary agent for PET imaging of prostate cancer.[4]

HBED-CC-tris(tert-butyl ester) is a key precursor in the synthesis of these agents.[5][6] It is a protected, monovalent form of the HBED-CC ligand where three of the four carboxylic acid groups are masked as tert-butyl esters.[7][8] This strategic protection leaves a single carboxylic acid available for conjugation to a targeting vector, preventing unwanted cross-linking and ensuring a well-defined product.[5] After conjugation, the tert-butyl groups are removed, exposing the full N₂O₄ donor set required for efficient metal chelation.[2] This guide provides a comprehensive overview of its properties, a detailed experimental workflow, and protocols for its use in the development of radiopharmaceuticals.

Physicochemical and Chelation Properties

The foundational characteristics of HBED-CC-tris(tert-butyl ester) and the stability of its deprotected Ga³⁺ complex are critical for its application.

| Table 1: Physicochemical Properties of HBED-CC-tris(tert-butyl ester) | |

| Property | Value |

| Molecular Formula | C₃₈H₅₆N₂O₁₀ |

| Molecular Weight | 700.86 g/mol |

| Appearance | White to off-white powder |

| Function | Monovalent bifunctional chelator precursor |

The deprotected HBED-CC ligand forms an extremely stable complex with Gallium (Ga³⁺), which is essential for preventing the release of the radiometal in vivo.

| Table 2: Stability of the Ga³⁺-HBED Complex | |

| Parameter | Value |

| Metal Ion | Ga³⁺ |

| Thermodynamic Stability Constant (log K) | > 39[2] |

| Coordination | Hexadentate (N₂O₄ donor set)[1] |

| Kinetic Stability | High stability at physiological pH and in human serum[2] |

Experimental Workflow: From Precursor to Radiopharmaceutical

The overall process involves a multi-step workflow starting from the protected chelator and culminating in the final, purified radiolabeled conjugate. This workflow ensures that the chelator is first attached to the targeting vector before being activated for metal binding.

Detailed Experimental Protocols

The following protocols are generalized methodologies synthesized from published literature. Researchers must adapt and optimize these procedures for their specific targeting molecules and laboratory conditions.

Protocol 1: Conjugation of HBED-CC-tris(tert-butyl ester) to a Peptide

This protocol describes the coupling of the chelator to a peptide containing a primary amine (e.g., a lysine (B10760008) residue or N-terminus) via carbodiimide (B86325) chemistry.

-

Reagent Preparation :

-

Dissolve HBED-CC-tris(tert-butyl ester) in a suitable organic solvent like N,N-Dimethylformamide (DMF).

-

Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF.

-

Dissolve the targeting peptide in a conjugation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0) or an organic solvent like DMF if solubility is an issue.[9][10]

-

-

Activation of the Chelator :

-

In a reaction vial, add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the solution of HBED-CC-tris(tert-butyl ester).[9]

-

Allow the mixture to react for 15-30 minutes at room temperature to form the active NHS-ester.

-

-

Coupling Reaction :

-

Add the activated chelator solution dropwise to the peptide solution. A slight molar excess of the activated chelator (e.g., 1.2 to 2 equivalents) relative to the peptide may be used to drive the reaction.[2]

-

If the reaction is performed in a mixed aqueous-organic phase, ensure the final organic solvent concentration does not precipitate the peptide.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

-

-

Purification :

-

Monitor the reaction progress using HPLC.

-

Once complete, purify the resulting protected bioconjugate using reverse-phase HPLC (RP-HPLC) to separate it from unreacted starting materials.

-

Lyophilize the collected fractions to obtain the purified, protected conjugate as a white powder.

-

Protocol 2: Deprotection of tert-Butyl Esters

This step is critical for "activating" the chelator to bind the metal ion. It must be performed after conjugation.

-

Reaction Setup :

-

Dissolve the purified, protected bioconjugate in a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS).[2] TIPS acts as a scavenger to prevent side reactions.

-

Use a sufficient volume to fully dissolve the conjugate (e.g., 1 mL per 5-10 mg of conjugate).

-

-

Cleavage :

-

Incubate the solution at room temperature for 1-2 hours.[2] The exact time may require optimization.

-

Monitor the deprotection via HPLC by observing the shift in retention time from the protected to the deprotected product.

-

-

Isolation :

-

After the reaction is complete, remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

-

The crude product can be precipitated by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the wash.

-

Dry the crude product under a vacuum.

-

-

Final Purification :

-

Purify the deprotected bioconjugate (the final precursor for radiolabeling) by RP-HPLC.

-

Lyophilize the pure fractions to yield the final product, which should be stored under inert gas at -20°C or -80°C.

-

Protocol 3: Radiolabeling with Gallium-68

This protocol describes a typical procedure for labeling the deprotected HBED-CC conjugate with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

-

Generator Elution :

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M or 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.[11][12]

-

For many automated systems, the eluate is first passed through a cation exchange cartridge (e.g., SCX) to concentrate the ⁶⁸Ga and remove ⁶⁸Ge breakthrough. The ⁶⁸Ga is then eluted from the cartridge using a small volume of a solution like 5 M NaCl.[11][13]

-

-

Labeling Reaction :

-

In a sterile, pyrogen-free reaction vial, add the deprotected bioconjugate (typically 5-20 µg, corresponding to nanomolar quantities).[11][12]

-

Add a reaction buffer to the vial. Sodium acetate (B1210297) (0.25 M to 1 M) or HEPES buffer is commonly used to adjust the pH to the optimal range of 4.0-5.0.[2][11][12]

-

Add the ⁶⁸Ga eluate to the buffered conjugate solution.

-

Incubate the reaction mixture. While labeling can occur at room temperature within minutes, heating at 95-105°C for 5-10 minutes is often employed to ensure high radiochemical yield and control the formation of specific diastereomers.[2][11][12]

-

-

Purification and Formulation :

-

For many HBED-CC conjugates like PSMA-11, the radiochemical purity is sufficiently high (>95%) that no post-labeling purification is required.[11]

-

If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities.[12]

-

The final product is typically formulated in a physiologically compatible buffer (e.g., phosphate buffer) or saline and passed through a 0.22 µm sterile filter for administration.[12]

-

-

Quality Control :

-

Determine the radiochemical purity (RCP) using radio-HPLC and/or instant thin-layer chromatography (ITLC).[2][11]

-

The final product should be checked for pH, sterility, and endotoxin (B1171834) levels before clinical use.

-

Representative Radiolabeling Data

The efficiency of ⁶⁸Ga labeling with HBED-CC conjugates is consistently high across various reported methods.

| Table 3: Representative ⁶⁸Ga-Labeling Conditions and Outcomes for PSMA-HBED-CC | | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Precursor Amount | Buffer | pH | Temperature | Time | Radiochemical Yield (RCY) | Reference | | 15 µg | 1 M Sodium Acetate | 5.0 ± 0.2 | 95°C | 5 min | >98% (incorporation) |[11] | | 1-10 nM | 0.25 M Sodium Acetate | 4.0 - 4.5 | 105°C | 5 min | >90% |[12] | | 0.1 - 1 nmol | 0.1 M HEPES | ~4.2 | Room Temp. | < 2 min | >99% |[2] | | 1.9 µg (2 nmol) | 1.5 M Acetate Buffer | 4.5 | 100°C | 10 min | Not specified |[2] |

Note: Radiochemical Yield (RCY) can be defined differently (e.g., incorporation vs. decay-corrected yield after purification). The values above reflect the high efficiency of the chelation reaction itself.

Conclusion

HBED-CC-tris(tert-butyl ester) is an indispensable precursor for the synthesis of advanced radiopharmaceuticals, particularly for ⁶⁸Ga-based PET imaging. Its design allows for a controlled, site-specific conjugation to targeting biomolecules. The subsequent deprotection and rapid, high-yield chelation of ⁶⁸Ga under mild conditions underscore the robustness and efficiency of the HBED-CC system. The extraordinary stability of the resulting radiometal complex ensures high-quality molecular imaging with minimal non-specific uptake. The protocols and data presented in this guide provide a solid technical foundation for researchers and drug developers aiming to leverage this powerful chelating system for their next generation of diagnostic and therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. d-nb.info [d-nb.info]

- 7. HBED-CC-tris(tert-butyl ester) | TargetMol [targetmol.com]

- 8. HBED-CC-tris(tert-butyl ester) - Immunomart [immunomart.com]

- 9. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Acyclic Advantage: A Technical Guide to the Theoretical Basis of HBED-CC Gallium Chelation

For Researchers, Scientists, and Drug Development Professionals

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging relies on the stable incorporation of a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), into a targeting biomolecule. The choice of the chelator, the molecule that binds the radiometal, is paramount to the success of the resulting radiotracer. This technical guide provides an in-depth exploration of the theoretical and practical basis for the chelation of gallium by N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC), an acyclic chelator that has garnered significant attention for its favorable properties.

Core Principles of HBED-CC Chelation

HBED-CC is a hexadentate, acyclic chelator, meaning it possesses six donor atoms that coordinate with the gallium ion in an octahedral geometry.[1] This coordination involves two nitrogen atoms, two phenolic oxygen atoms, and two carboxylate oxygen atoms.[2] Unlike macrocyclic chelators such as DOTA, the open structure of HBED-CC allows for more rapid complexation kinetics.[3]

The primary theoretical advantages of HBED-CC for gallium chelation are:

-

High Thermodynamic Stability: The Ga-HBED-CC complex exhibits an exceptionally high thermodynamic stability constant (log K > 39).[3][4] This indicates a very strong and stable bond between the gallium ion and the chelator, which is crucial for preventing the release of the radiometal in vivo.[3]

-

Rapid Chelation Kinetics: A key advantage of HBED-CC is its ability to rapidly chelate ⁶⁸Ga at ambient temperatures.[3] This is particularly beneficial for the radiolabeling of heat-sensitive biomolecules, such as proteins and antibodies, which may be denatured at the higher temperatures often required for chelation with macrocyclic ligands like DOTA.[5]

-

Favorable In Vivo Stability: The resulting ⁶⁸Ga-HBED-CC complex demonstrates high kinetic stability at physiological pH, remaining stable in human serum for at least 72 hours.[3]

A notable characteristic of gallium chelation by HBED-CC is the formation of multiple diastereomers (RR, RS, and SS configurations at the amine nitrogens).[3] The distribution of these isomers is influenced by reaction conditions such as temperature and pH.[3][6] While heating the reaction mixture can favor the formation of the thermodynamically preferred isomer, room temperature labeling may result in a mixture of isomers.[2][3] However, studies have shown that the different diastereomers can have similar biological activity.[7]

Quantitative Data on Gallium Chelation

The efficiency and robustness of HBED-CC as a gallium chelator are evident in the consistently high radiochemical yields and purities achieved across various experimental conditions.

| Parameter | HBED-CC | DOTA | NOTA | Reference |

| Structure | Acyclic | Macrocyclic | Macrocyclic | [3][8] |

| Thermodynamic Stability (log K) | >39 | 21.33 | 30.98 | [3][4] |

| Labeling Temperature | Room Temperature | 80-100 °C | Room Temperature to Moderate Heat | [5][8] |

| Labeling Time | < 2 - 5 minutes | 5 - 20 minutes | 10 - 15 minutes | [5][8][9] |

| Typical Labeling pH | 4.0 - 5.0 | 3.0 - 5.0 | 4.0 - 5.0 | [5][8][10][11] |

| Radiochemical Yield | >90% (>98% in many cases) | >95% | >90% | [8][9][10][11] |

Experimental Protocols for ⁶⁸Ga-HBED-CC Labeling

The following sections provide detailed methodologies for the radiolabeling of HBED-CC conjugates with ⁶⁸Ga. These protocols are representative and may require optimization for specific applications.

Manual Labeling Protocol (Room Temperature)

This protocol is suitable for small-scale preparations and for temperature-sensitive molecules.

-

Preparation of Reagents:

-

Radiolabeling Reaction:

-

In a reaction vial, combine the ⁶⁸GaCl₃ eluate with the HBED-CC conjugate solution.

-

Adjust the pH of the reaction mixture to approximately 4.0-4.5 using a sodium acetate (B1210297) buffer (e.g., 1 M).[10][11]

-

Incubate the reaction mixture at room temperature for 5 minutes.[9]

-

-

Purification and Quality Control:

-

Purify the reaction mixture using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.[11]

-

Elute the final product from the cartridge with a mixture of ethanol (B145695) and saline.[11]

-

Determine the radiochemical purity using radio-TLC or radio-HPLC.[4][10]

-

Automated Module-Based Synthesis

Automated synthesis modules provide a standardized and radiation-shielded environment for routine production.

-

System Preparation:

-

Elution and Purification of ⁶⁸Ga:

-

Radiolabeling:

-

Final Formulation:

Visualizing the Process and Application

Diagrams illustrating the chelation process and its application in targeted imaging provide a clearer understanding of the underlying principles.

Caption: Logical workflow for the chelation of Gallium-68 by an HBED-CC conjugate.

Caption: Mechanism of targeted PET imaging using a ⁶⁸Ga-HBED-CC conjugated ligand.

Conclusion

The theoretical basis for HBED-CC gallium chelation is well-founded on the principles of coordination chemistry, highlighting its high thermodynamic stability and rapid formation kinetics. These characteristics, particularly the ability to perform radiolabeling at room temperature, make HBED-CC an exceptionally valuable chelator in the development of ⁶⁸Ga-based radiopharmaceuticals, especially for sensitive biological vectors. The robust and reproducible experimental protocols further underscore its utility in both research and clinical settings, paving the way for advanced diagnostic imaging agents. The intrinsic properties of the HBED-CC chelate can also contribute to the overall binding affinity of the radiotracer to its target, as seen in the case of PSMA-targeted agents, making it a functionally integral part of the radiopharmaceutical design.[1][13]

References

- 1. [68Ga]Ga-PSMA-11: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging of Prostate Cancer [mdpi.com]

- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 68Ga-Chelation and comparative evaluation of N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC) conjugated NGR and RGD peptides as tumor targeted molecular imaging probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and evaluation of 68 Ga-HBED-CC-EDBE-folate for positron-emission tomography imaging of overexpressed folate receptors on CT26 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ⁶⁸Ga Radiolabeling of HBED-CC-tris(tert-butyl ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics. The chelation of ⁶⁸Ga with bifunctional chelators conjugated to targeting vectors allows for the development of a wide array of radiopharmaceuticals. N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC) is an acyclic chelator that demonstrates rapid and stable complexation with ⁶⁸Ga under mild conditions, making it an excellent candidate for the development of ⁶⁸Ga-based radiotracers.[1][2][3]

HBED-CC-tris(tert-butyl ester) is a derivative of HBED-CC where three of the carboxylic acid groups are protected as tert-butyl esters. This modification allows for site-specific conjugation to a targeting molecule through the remaining free carboxylic acid. The following application notes provide a detailed protocol for the radiolabeling of HBED-CC-tris(tert-butyl ester) with ⁶⁸Ga, based on established procedures for HBED-CC and its conjugates.

Radiolabeling Parameters

The successful radiolabeling of HBED-CC derivatives with ⁶⁸Ga is dependent on several key parameters. The following table summarizes the typical ranges for these parameters based on literature for HBED-CC conjugated peptides.[1][4] Researchers should optimize these conditions for their specific HBED-CC-tris(tert-butyl ester) conjugate.

| Parameter | Typical Range | Notes |

| Precursor Amount | 0.1 - 10 nmol | The optimal amount may vary depending on the specific activity required and the nature of the conjugate. |

| Reaction Temperature | Room Temperature (25°C) to 105°C | HBED-CC is known for its ability to be labeled at ambient temperature, though heating can increase the reaction rate.[1][2][3] |

| Incubation Time | 2 - 10 minutes | The reaction is typically rapid.[1][4] |

| pH | 4.0 - 5.0 | A slightly acidic pH is crucial for efficient ⁶⁸Ga chelation.[1] |

| Buffer | Sodium Acetate (B1210297) or HEPES | These buffers are commonly used to maintain the optimal pH for the labeling reaction. |

| Radiochemical Yield | > 90% | High radiochemical yields are consistently reported for ⁶⁸Ga-HBED-CC conjugates.[1] |

| Purification | C-18 Sep-Pak Cartridge | Solid-phase extraction is a common method for purifying the final radiolabeled product. |

| Quality Control | HPLC, TLC | Chromatographic methods are essential to determine radiochemical purity.[4][5][6] |

Experimental Protocol: ⁶⁸Ga Radiolabeling of HBED-CC-tris(tert-butyl ester) Conjugate

This protocol provides a general procedure for the radiolabeling of a HBED-CC-tris(tert-butyl ester) conjugate with ⁶⁸Ga. It is recommended to perform initial small-scale optimizations.

Materials:

-

HBED-CC-tris(tert-butyl ester) conjugate solution (e.g., 1 mg/mL in DMSO or water)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for generator elution

-

Sodium acetate buffer (0.25 M, pH 4.5) or HEPES buffer

-

Sterile, pyrogen-free water for injection

-

C-18 Sep-Pak light cartridge

-

Ethanol (B145695) (absolute)

-

0.9% Sodium Chloride for injection

-

Sterile 0.22 µm filter

-

Reaction vial (e.g., 1.5 mL Eppendorf tube or V-vial)

-

Heating block or water bath

-

Dose calibrator

-

HPLC system with a radioactivity detector

-

TLC system with a radioactivity scanner

Procedure:

-

⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.

-

Precursor Preparation: In a sterile reaction vial, add the desired amount of the HBED-CC-tris(tert-butyl ester) conjugate solution (typically 1-10 nmol).

-

Buffering: Add sodium acetate buffer (or HEPES buffer) to the reaction vial to adjust the pH to approximately 4.5. The final volume should be kept minimal (e.g., 100-500 µL).

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the precursor and buffer. Gently mix the solution.

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 95°C) for 5-10 minutes.

-

Purification (Solid-Phase Extraction):

-

Pre-condition a C-18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

-

Load the reaction mixture onto the conditioned C-18 cartridge. The ⁶⁸Ga-labeled conjugate will be retained on the cartridge, while unchelated ⁶⁸Ga will pass through.

-

Wash the cartridge with sterile water (5-10 mL) to remove any remaining impurities.

-

Elute the purified ⁶⁸Ga-HBED-CC-tris(tert-butyl ester) conjugate from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL).

-

Dilute the ethanolic solution with sterile 0.9% sodium chloride to a physiologically acceptable ethanol concentration.

-

-

Sterilization: Pass the final product through a sterile 0.22 µm filter into a sterile vial.

-

Quality Control:

-

Radiochemical Purity (RCP): Determine the RCP of the final product using either radio-HPLC or radio-TLC. The RCP should typically be >95%.

-

pH: Measure the pH of the final product solution.

-

Visual Inspection: Inspect the solution for any particulate matter.

-

Radionuclidic Purity: If required, determine the ⁶⁸Ge breakthrough according to standard procedures.

-

Experimental Workflow

Caption: Workflow for ⁶⁸Ga radiolabeling of HBED-CC-tris(tert-butyl ester).

Signaling Pathways and Logical Relationships

The process of ⁶⁸Ga radiolabeling of HBED-CC-tris(tert-butyl ester) is a direct chemical reaction and does not involve biological signaling pathways. The logical relationship is a sequential workflow as depicted in the diagram above. The core of the process is the chelation of the ⁶⁸Ga³⁺ ion by the hexadentate ligand HBED-CC. The tert-butyl ester groups on the precursor serve to protect the carboxylic acid functionalities, allowing for selective conjugation through the unprotected carboxyl group. Following radiolabeling, these ester groups would typically be hydrolyzed under acidic conditions if the free carboxylates are desired on the final molecule for biological interaction, though this deprotection step is not part of the radiolabeling procedure itself.

Caption: Chelation of ⁶⁸Ga³⁺ by HBED-CC-tris(tert-butyl ester).

References

- 1. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Labeling PSMAHBED with Ethanol-Postprocessed 68Ga and Its Quality Control Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Conjugating HBED-CC-tris(tert-butyl ester) to PSMA Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the chelator N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid-tris(tert-butyl ester) (HBED-CC-tris(tert-butyl ester)) to prostate-specific membrane antigen (PSMA)-targeting peptides. This procedure is a critical step in the synthesis of PSMA-targeted radiopharmaceuticals for imaging and therapy of prostate cancer.

The following protocols outline the activation of the carboxylic acid on HBED-CC-tris(tert-butyl ester), the coupling reaction to the PSMA peptide, and the subsequent deprotection of the tert-butyl esters to yield the final PSMA-HBED-CC conjugate.

Experimental Protocols

Materials and Methods

| Reagent/Material | Grade | Supplier |

| HBED-CC-tris(tert-butyl ester) | ≥95% | Commercially Available |

| PSMA Peptide (with free amine) | Custom Synthesis | Various |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |

| Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| High-Performance Liquid Chromatography (HPLC) system | - | Waters, Agilent, etc. |

| C18 Reverse-Phase HPLC column | - | Phenomenex, Waters, etc. |

| Mass Spectrometer | - | Sciex, Thermo Fisher, etc. |

Protocol 1: Conjugation of HBED-CC-tris(tert-butyl ester) to PSMA Peptide

This protocol describes the coupling of the activated HBED-CC-tris(tert-butyl ester) to a PSMA peptide containing a free amine group (e.g., on a lysine (B10760008) residue or an amino-functionalized linker).

1. Activation of HBED-CC-tris(tert-butyl ester): a. Dissolve HBED-CC-tris(tert-butyl ester) (1.2 equivalents relative to the PSMA peptide) in anhydrous N,N-Dimethylformamide (DMF). b. To this solution, add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). c. Stir the reaction mixture at room temperature for 30 minutes to activate the free carboxylic acid of HBED-CC.

2. Coupling to PSMA Peptide: a. Dissolve the PSMA peptide (1 equivalent) in anhydrous DMF. b. Add the PSMA peptide solution to the activated HBED-CC solution from step 1c. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by HPLC-MS.

3. Work-up and Purification: a. Upon completion, remove the DMF under reduced pressure. b. The crude product, the protected PSMA-HBED-CC-tris(tert-butyl ester) conjugate, can be purified by preparative reverse-phase HPLC.

| Parameter | Condition |

| Reaction Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Activating Agents | N,N'-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt) |

| Molar Ratio (HBED:Peptide) | 1.2 : 1 |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Purification Method | Preparative Reverse-Phase HPLC |

Protocol 2: Deprotection of tert-Butyl Esters

This protocol details the removal of the three tert-butyl protecting groups from the PSMA-HBED-CC conjugate to yield the final product capable of chelating radiometals like Gallium-68.

1. Cleavage of Protecting Groups: a. Dissolve the purified, protected PSMA-HBED-CC-tris(tert-butyl ester) conjugate in a solution of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 50:50 v/v or as specified in literature for the specific peptide). A common cleavage cocktail is TFA/triisopropylsilane/water (95:2.5:2.5 v/v/v) to act as a scavenger for the released tert-butyl cations. b. Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by HPLC-MS.

2. Isolation of the Final Product: a. After complete deprotection, concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation. b. Precipitate the deprotected PSMA-HBED-CC conjugate by adding cold, anhydrous diethyl ether. c. Centrifuge the mixture to pellet the product and decant the ether. d. Wash the pellet with cold diethyl ether two more times. e. Dry the final product under vacuum.

3. Final Purification and Characterization: a. The final deprotected conjugate should be purified by preparative reverse-phase HPLC. b. Characterize the product by analytical HPLC and Mass Spectrometry to confirm its purity and identity.

| Parameter | Condition |

| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| Scavenger (optional) | Triisopropylsilane (TIS) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Precipitation Solvent | Cold, anhydrous diethyl ether |

| Final Purification | Preparative Reverse-Phase HPLC |

Visualizing the Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of the PSMA-HBED-CC conjugate.

Caption: Experimental workflow for the synthesis of PSMA-HBED-CC conjugate.

The logical relationship between the key chemical entities in this process is outlined below.

Caption: Logical relationship of key chemical entities in the synthesis.

Application Notes and Protocols for the Solid-Phase Synthesis of HBED-CC-tris(tert-butyl ester)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the solid-phase synthesis of HBED-CC-tris(tert-butyl ester), a critical chelating agent used in the development of radiopharmaceuticals. The methodology described herein is based on an innovative approach utilizing microwave-assisted solid-phase synthesis, which has been shown to produce the target compound with high purity and yield[1][2]. This method offers a significant improvement over traditional solution-phase synthesis, which can be complex and result in lower overall yields[2].

HBED-CC (N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid) is a highly effective bifunctional chelator, particularly for gallium-68 (B1239309) (⁶⁸Ga), forming stable complexes at room temperature[1]. The tris(tert-butyl ester) derivative is a key intermediate, allowing for the selective functionalization of the single free carboxylic acid, making it an essential building block for creating non-symmetrical radiopharmaceuticals for applications such as PET imaging in oncology[1][3].

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of HBED-CC-tris(tert-butyl ester) based on reported outcomes.

| Parameter | Value | Reference |

| Synthesis Method | Microwave-Assisted Solid-Phase Synthesis | [1][2] |

| Solid Support | Chlorotrityl chloride (CTC) resin is commonly used for solid-phase synthesis to anchor carboxylic acids. | |

| Overall Yield | High | [1][2] |

| Purity | High | [1][2] |

| Molecular Formula | C₃₈H₅₆N₂O₁₀ | [4][5] |

| Molecular Weight | 700.86 g/mol | [5] |

Experimental Protocols

The following is a representative protocol for the microwave-assisted solid-phase synthesis of HBED-CC-tris(tert-butyl ester). This protocol is based on established principles of solid-phase peptide synthesis (SPPS) and microwave-assisted organic synthesis.

Materials and Reagents

-

2-Chlorotrityl chloride (CTC) resin

-

Fmoc-N-(2-aminoethyl)-glycine tert-butyl ester

-

5-(tert-butoxycarbonylmethyl)-2-hydroxy-4-(tert-butoxycarbonylmethyl)benzaldehyde

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Microwave peptide synthesizer

Protocol

-

Resin Swelling and Loading:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

-

Dissolve Fmoc-N-(2-aminoethyl)-glycine tert-butyl ester and DIPEA in DCM.

-

Add the amino acid solution to the swollen resin and react for 2 hours at room temperature to load the first building block.

-

Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF.

-

Perform the deprotection in a microwave synthesizer at a controlled temperature (e.g., 50°C) for a short duration (e.g., 3-5 minutes).

-

Wash the resin extensively with DMF and DCM to remove piperidine and dibenzofulvene adducts.

-

-

Reductive Amination:

-

Swell the deprotected resin in a solution of 1% acetic acid in DMF.

-

Add a solution of 5-(tert-butoxycarbonylmethyl)-2-hydroxy-4-(tert-butoxycarbonylmethyl)benzaldehyde in DMF to the resin.

-

Agitate the mixture for 10 minutes at room temperature.

-

Add sodium triacetoxyborohydride and continue the reaction in the microwave synthesizer at a controlled temperature (e.g., 60°C) for a defined period (e.g., 10-15 minutes).

-

Wash the resin with DMF, DCM, and MeOH.

-

-

Second Building Block Attachment (Symmetrical Approach):

-

Repeat the Fmoc deprotection step as described above to expose the secondary amine.

-

Repeat the reductive amination step with a second equivalent of 5-(tert-butoxycarbonylmethyl)-2-hydroxy-4-(tert-butoxycarbonylmethyl)benzaldehyde.

-

-

Cleavage from Resin:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product in cold diethyl ether.

-

Centrifuge and decant the ether.

-

Dissolve the crude product in a suitable solvent for purification.

-

-

Purification:

-

Purify the crude HBED-CC-tris(tert-butyl ester) using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile (B52724) and water containing 0.1% TFA[1].

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Visualizations

The following diagrams illustrate the key processes in the solid-phase synthesis of HBED-CC-tris(tert-butyl ester).

Caption: Experimental workflow for the solid-phase synthesis of HBED-CC-tris(tert-butyl ester).

Caption: Logical relationship of the key stages in the synthesis process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of HBED-CC-tris(tert-butyl ester) Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the purification of biomolecule conjugates of HBED-CC-tris(tert-butyl ester) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) is a highly effective bifunctional chelator for trivalent radiometals like Gallium-68 (⁶⁸Ga), making it a critical component in the development of radiopharmaceuticals for PET imaging. The tris(tert-butyl ester) derivative allows for site-specific conjugation to targeting moieties such as peptides or small molecules.

Following the conjugation reaction, a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and other byproducts is typically obtained. Efficient purification is paramount to ensure the safety and efficacy of the final radiolabeled product. This document outlines a robust RP-HPLC method for isolating the HBED-CC-tris(tert-butyl ester) conjugate with high purity.

Experimental Protocols

This section details the necessary steps for the successful purification of HBED-CC-tris(tert-butyl ester) conjugates, from sample preparation to post-purification handling.

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure optimal separation.

-

Reaction Quenching: After the conjugation reaction is complete, it may be necessary to quench the reaction to prevent further side reactions. This can often be achieved by acidifying the reaction mixture with a small amount of trifluoroacetic acid (TFA).

-

Solubilization: The crude reaction mixture should be dissolved in a solvent compatible with the initial HPLC mobile phase conditions. A common practice is to dissolve the sample in a mixture of Mobile Phase A and a minimal amount of an organic solvent like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) to ensure complete dissolution. The final sample concentration should be around 1-5 mg/mL.

-

Filtration: To remove any particulate matter, the sample solution must be filtered through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) prior to injection onto the HPLC system.

HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV detector is suitable for this application.

Table 1: HPLC System and Column Specifications

| Parameter | Specification |

| HPLC System | Preparative HPLC with binary gradient pump and UV detector |

| Column | Preparative Reverse-Phase C18 Column |

| Dimensions: 20 mm x 150 mm | |

| Particle Size: 5 µm | |

| Pore Size: 100 Å | |

| Detection Wavelength | 220 nm and 280 nm |

| Flow Rate | 10 mL/min |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |

Mobile Phase Preparation

The use of high-purity, HPLC-grade solvents and additives is essential for achieving a stable baseline and reproducible results.

-

Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

Before use, both mobile phases should be filtered through a 0.45 µm filter and degassed to prevent bubble formation in the HPLC system.

Gradient Elution Program

A gradient elution is employed to effectively separate the conjugate from impurities with varying polarities. The following is a typical gradient program that can be optimized based on the specific characteristics of the conjugate.

Table 2: Preparative HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 35.0 | 65 | 35 |

| 40.0 | 5 | 95 |

| 45.0 | 5 | 95 |

| 46.0 | 95 | 5 |

| 55.0 | 95 | 5 |

Note: This gradient is a starting point and may require optimization. A shallower gradient around the elution time of the target conjugate can improve resolution.

Fraction Collection and Analysis

Fractions are collected based on the UV chromatogram. The peak corresponding to the desired conjugate is collected. The purity of the collected fractions should be confirmed by analytical HPLC. Fractions with the desired purity (typically >95%) are pooled.

Post-Purification Processing

To obtain the final purified conjugate in a stable form, the following steps are performed:

-

Solvent Evaporation: The acetonitrile in the pooled fractions is removed using a rotary evaporator. Care should be taken to avoid excessive heating.

-